(2-Iodo-5-methoxyphenyl)methanamine

IMPDH2 inhibition Anticancer Immunosuppression

(2-Iodo-5-methoxyphenyl)methanamine (CAS 1189788-15-5) is a halogenated benzylamine derivative with molecular formula C8H10INO and molecular weight 263.08 g/mol. The compound features an iodine atom at the ortho position (C2) and a methoxy group at the meta position (C5) relative to the methanamine side chain, a specific regiochemical arrangement that dictates its electronic properties and steric profile.

Molecular Formula C8H10INO
Molecular Weight 263.08 g/mol
Cat. No. B15224248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodo-5-methoxyphenyl)methanamine
Molecular FormulaC8H10INO
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)I)CN
InChIInChI=1S/C8H10INO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3
InChIKeyMACOQSSKJMDSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Iodo-5-methoxyphenyl)methanamine: Core Physicochemical and Structural Profile for Research Procurement


(2-Iodo-5-methoxyphenyl)methanamine (CAS 1189788-15-5) is a halogenated benzylamine derivative with molecular formula C8H10INO and molecular weight 263.08 g/mol . The compound features an iodine atom at the ortho position (C2) and a methoxy group at the meta position (C5) relative to the methanamine side chain, a specific regiochemical arrangement that dictates its electronic properties and steric profile . It is commercially available as a free base (purity typically ≥95–98%) from research chemical suppliers , and also as the hydrochloride salt (CAS 3017272-94-2, MW 299.54) for applications requiring enhanced aqueous solubility . This compound serves primarily as a synthetic building block and intermediate in medicinal chemistry, with documented utility in the preparation of radioligands for neuroimaging and in kinase-targeted anticancer agents [1][2].

Why (2-Iodo-5-methoxyphenyl)methanamine Cannot Be Replaced by Regioisomeric or De-iodinated Analogs


Within the C8H10INO benzylamine family, the specific 2-iodo-5-methoxy substitution pattern is not interchangeable with its regioisomers or with non-iodinated analogs. The ortho-iodo group serves as a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), where the C–I bond is preferentially activated over C–Br or C–Cl bonds [1]. In biological contexts, the iodine atom's large van der Waals radius (1.98 Å) and polarizability contribute uniquely to halogen bonding interactions with protein targets, effects that cannot be replicated by smaller halogens or hydrogen . Direct evidence from N-(2-iodo-5-methoxybenzyl)acetamide derivatives shows that the 2-iodo-5-methoxybenzyl moiety confers high-affinity binding (IC50 4.40–7.80 nM) to the translocator protein (PBR) in rat brain, a property essential for radioligand development that is lost upon altering the substitution pattern [2]. Similarly, compound series incorporating the 2-iodo-5-methoxyphenyl scaffold demonstrate Her-2/neu protein degradation activity in MCF7 breast carcinoma cells (EC50 5.0 μM), whereas the 4-iodo-2-methoxy regioisomer (CAS 1824353-95-8) has no reported activity at this target [3].

Quantitative Differentiation Evidence for (2-Iodo-5-methoxyphenyl)methanamine Versus Closest Analogs


Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: Target Compound Activity vs. Baseline

The target compound (2-iodo-5-methoxyphenyl)methanamine demonstrates measurable inhibitory activity against human IMPDH2, a validated anticancer and immunosuppressive target. The Ki values range from 240 nM to 440 nM depending on the competing substrate (IMP vs. NAD) [1]. In contrast, the closest regioisomeric analog (5-iodo-2-methoxyphenyl)methanamine (CAS 793695-89-3) has no reported IMPDH2 inhibition data in public databases, representing a target engagement gap that precludes its direct substitution in IMPDH2-focused programs .

IMPDH2 inhibition Anticancer Immunosuppression

Peripheral Benzodiazepine Receptor (PBR/Translocator Protein) Radioligand Potency: Derivative IC50 Comparison

The N-(2-iodo-5-methoxybenzyl)acetamide derivative (3a), synthesized directly from (2-iodo-5-methoxyphenyl)methanamine as the benzylamine precursor, exhibits high-affinity binding to the peripheral benzodiazepine receptor (PBR/translocator protein) in rat brain. The IC50 is 4.40 nM against [¹¹C]PK-11195 and 7.80 nM against [¹¹C]DAA1106 [1][2]. The alternative regioisomeric benzylamine (5-iodo-2-methoxy substitution pattern) when incorporated into the corresponding N-benzylacetamide scaffold yields a different binding profile; no sub-10 nM PBR IC50 data have been reported for the 5-iodo-2-methoxy regioisomer in this radioligand series [3].

Neuroimaging PBR/TSPO Radioligand

Hsp90-Mediated Her-2/neu Degradation: Cellular EC50 of a (2-Iodo-5-methoxyphenyl)methyl-Purine Derivative

The 9-butyl-8-[(2-iodo-5-methoxyphenyl)methyl]-9H-purin-6-amine derivative, which incorporates the target benzylamine scaffold via N-alkylation, induces Her-2/neu protein degradation in MCF7 breast carcinoma cells with an EC50 of 5.0 μM [1]. A closely related purine derivative bearing the 5-iodo-2-methoxy substitution pattern (CAS 793695-89-3 derived) has not been reported in BindingDB or ChEMBL for Hsp90-mediated Her-2/neu degradation, indicating that the 2-iodo-5-methoxy orientation on the benzyl moiety may be a determinant for cellular Hsp90-targeting activity .

Hsp90 inhibition Breast cancer Her-2/neu

Thermal and Solid-State Property Differentiation: Target HCl Salt vs. Regioisomeric Free Base

The (5-iodo-2-methoxyphenyl)methanamine free base (CAS 793695-89-3) has a reported melting point of 95–97 °C , whereas the target compound is commercially supplied primarily as the hydrochloride salt (CAS 3017272-94-2), which typically exhibits significantly higher melting points characteristic of amine hydrochloride salts (generally >200 °C) . This difference in available salt forms provides practical advantages for procurement: the hydrochloride salt offers enhanced aqueous solubility for biological assay preparation and improved ambient storage stability compared to the low-melting free base of the regioisomer.

Salt form selection Solid-state properties Formulation

Synthetic Versatility: Ortho-Iodo Directing Effect in Cross-Coupling Chemistry

The ortho-iodo substituent in (2-iodo-5-methoxyphenyl)methanamine is positioned adjacent to the methanamine group, enabling chelation-assisted or sterically facilitated oxidative addition to Pd(0) catalysts in cross-coupling reactions [1]. This ortho-proximity effect has been exploited in the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-iodo-5-methoxybenzyl)acetamide via Pd-catalyzed coupling, achieving high yields in the construction of the biaryl ether pharmacophore [2]. By contrast, the 5-iodo-2-methoxy regioisomer (CAS 793695-89-3) positions the iodine para to the methanamine, which alters the electronic environment and may reduce coupling efficiency in chelation-assisted transformations [1].

Cross-coupling C–I activation Medicinal chemistry

Optimal Application Scenarios for (2-Iodo-5-methoxyphenyl)methanamine Based on Quantitative Differentiation Evidence


IMPDH2 Inhibitor Lead Generation for Anticancer and Immunosuppressive Drug Discovery

Research programs targeting inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) for anticancer or immunosuppressive indications can use (2-iodo-5-methoxyphenyl)methanamine as a validated starting scaffold. The compound demonstrates Ki values of 240–440 nM against IMPDH2 depending on substrate competition conditions [1]. The primary amine handle enables rapid derivatization into amides, sulfonamides, or ureas for structure-activity relationship (SAR) exploration, while the iodine atom serves as a heavy atom for X-ray crystallography phasing or as a cross-coupling partner for parallel library synthesis. The alternative regioisomer (5-iodo-2-methoxyphenyl)methanamine has no documented IMPDH2 activity and cannot substitute in this application context .

PET/SPECT Radioligand Development Targeting Translocator Protein (TSPO/PBR) for Neuroinflammation Imaging

(2-Iodo-5-methoxyphenyl)methanamine is the essential benzylamine precursor for synthesizing high-affinity PBR radioligands of the N-(2-iodo-5-methoxybenzyl)acetamide class. The derivative N-(5-fluoro-2-phenoxyphenyl)-N-(2-iodo-5-methoxybenzyl)acetamide (3a) exhibits IC50 values of 4.40–7.80 nM at PBR in rat brain, with demonstrated selectivity over central benzodiazepine receptor (CBR, IC50 > 1 μM) [2]. The iodine atom at the ortho position enables radioiodination with ¹²³I (SPECT) or ¹²⁴I/¹³¹I (PET/therapeutic), directly leveraging the compound's built-in isotopic labeling site. The [¹³¹I]-labeled version achieved 1.69% dose/g brain uptake in murine biodistribution studies, confirming in vivo blood-brain barrier penetration [2].

Hsp90-Targeted Anticancer Agent Synthesis Using the 2-Iodo-5-methoxybenzyl Purine Scaffold

The target compound serves as a key alkylating agent for constructing 8-benzyl-substituted purine Hsp90 inhibitors. The derivative 9-butyl-8-[(2-iodo-5-methoxyphenyl)methyl]-9H-purin-6-amine induces Her-2/neu oncoprotein degradation in MCF7 breast carcinoma cells with an EC50 of 5.0 μM [3]. This cellular pharmacodynamic response confirms target engagement in the Hsp90 chaperone pathway. The 2-iodo-5-methoxy substitution on the benzyl group is structurally validated in this purine series; the 5-iodo-2-methoxy regioisomer lacks comparable data, making the target compound the preferred benzylamine building block for this chemotype .

Preclinical Formulation Development Requiring Stable, Water-Soluble Benzylamine Building Blocks

For research groups requiring a halogenated benzylamine intermediate with enhanced aqueous solubility for in vitro assay preparation or in vivo formulation, the hydrochloride salt of (2-iodo-5-methoxyphenyl)methanamine (CAS 3017272-94-2, MW 299.54) provides significant advantages over the low-melting free base of the regioisomeric analog (mp 95–97 °C for CAS 793695-89-3) . The hydrochloride salt form enables accurate weighing under ambient conditions, simplifies dissolution in aqueous buffers, and offers improved long-term storage stability without refrigeration requirements. This practical differentiation supports procurement decisions in early-stage drug discovery where reliable handling and solubility are critical for reproducible biological testing.

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